3-Phenylnaphthalene-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

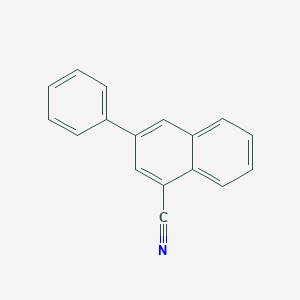

3-Phenylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the third position and a nitrile group is attached to the first position of the naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylnaphthalene-1-carbonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed cyanation of aryl bromides. For instance, the reaction of 3-bromonaphthalene with a cyanide source in the presence of a palladium catalyst can yield this compound . Another method involves the Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cyanation reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

化学反応の分析

Types of Reactions: 3-Phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

3-Phenylnaphthalene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-Phenylnaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can also engage in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

- 8-Chloronaphthalene-1-carbonitrile

- 8-Bromonaphthalene-1-carbonitrile

- 8-Iodonaphthalene-1-carbonitrile

- Naphthalene-1,8-dicarbonitrile

Comparison: 3-Phenylnaphthalene-1-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties compared to other naphthalene derivatives. For example, the presence of the phenyl group can enhance π-π stacking interactions, while the nitrile group can participate in hydrogen bonding, making it a versatile compound for various applications .

生物活性

3-Phenylnaphthalene-1-carbonitrile (CAS Number: 134202-75-8) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

This compound features a naphthalene backbone with a phenyl group and a nitrile functional group. Its molecular formula is C15H11N, and it exhibits several notable chemical properties, including:

- Molecular Weight : 221.26 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55.0 µmol/L |

| Methicillin-resistant S. aureus | 28.4 µmol/L |

| Mycobacterium marinum | 13.0 µmol/L |

These findings suggest that the compound may inhibit bacterial growth by interfering with cellular processes, potentially through mechanisms such as disruption of cell membrane integrity or inhibition of protein synthesis .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 (colon cancer) | 25.0 |

| MCF7 (breast cancer) | 30.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Aromatic Interactions : The aromatic rings can engage in π-π stacking interactions with nucleic acids and proteins, affecting binding affinities and biological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer effects .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the naphthalene ring can significantly influence its potency and selectivity:

- Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

- Positioning of Functional Groups : The location of the nitrile group relative to the phenyl substituent affects the compound's overall reactivity and interaction with biological targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against resistant strains, suggesting its use as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment : Another investigation assessed its cytotoxic effects on human cancer cell lines, revealing promising results that warrant further exploration in preclinical models .

特性

IUPAC Name |

3-phenylnaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c18-12-16-11-15(13-6-2-1-3-7-13)10-14-8-4-5-9-17(14)16/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSQOMYAROWMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565259 |

Source

|

| Record name | 3-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134202-75-8 |

Source

|

| Record name | 3-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。